2,5,9,11-Tetramethyl-5H-quinindoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
158470-95-2 |
|---|---|
Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2,5,9,11-tetramethylindolo[2,3-b]quinoline |
InChI |
InChI=1S/C19H18N2/c1-11-5-7-16-15(10-11)18-13(3)14-9-12(2)6-8-17(14)21(4)19(18)20-16/h5-10H,1-4H3 |
InChI Key |
YPFMIJKDSYHEFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C2=C(C4=C(N3C)C=CC(=C4)C)C |
Origin of Product |
United States |
Contextualization of 2,5,9,11 Tetramethyl 5h Quinindoline Within Indoloquinoline Chemistry
Structural Framework and Nomenclature of 2,5,9,11-Tetramethyl-5H-quinindoline
This compound is a synthetic organic compound belonging to the quinindoline class of chemicals. ontosight.ai Its chemical structure is defined by a quinoline (B57606) ring fused to an indole (B1671886) ring, a framework also known as indolo[2,3-b]quinoline. ontosight.ai This core is decorated with four methyl groups at positions 2, 5, 9, and 11. The "5H" in the name indicates the position of a saturated atom in the otherwise unsaturated ring system, where the hydrogen is attached to the nitrogen at position 5.
The molecular formula of the compound is C₁₈H₁₈N₂. ontosight.ai It is identified in chemical databases by the CAS number 158470-95-2. ontosight.ai
| Identifier | Value |
| IUPAC Name | 2,5,9,11-Tetramethyl-5H-indolo[2,3-b]quinoline |
| Synonyms | CHEMBL119536, CCRIS 7307 ontosight.ai |
| Molecular Formula | C₁₈H₁₈N₂ ontosight.ai |
| CAS Number | 158470-95-2 ontosight.ai |
| ChEMBL ID | CHEMBL119536 ontosight.ai |
| DTXSID | DTXSID90935924 ontosight.ai |
Relationship to Naturally Occurring Indoloquinoline Alkaloids and Synthetic Analogues
While this compound is a synthetic creation, its core structure is intimately related to a small but important family of naturally occurring alkaloids. nih.govrsc.org The primary natural source of indoloquinoline alkaloids is the West African shrub Cryptolepis sanguinolenta. nih.govrsc.orgbenthamdirect.comnio.res.in This plant has a long history in traditional medicine for treating ailments such as malaria and fever. nih.govrsc.org
Phytochemical investigations of Cryptolepis sanguinolenta have led to the isolation of several key indoloquinoline alkaloids, including:
Cryptolepine : The first and most studied alkaloid from this plant. nih.govrsc.org
Neocryptolepine (B1663133) : An indolo[2,3-b]quinoline, sharing the same core skeleton as the title compound. nih.govbenthamdirect.comacs.org
Isocryptolepine (Cryptosanguinolentine) : An angularly fused indoloquinoline. nih.govrsc.orgbenthamdirect.com
Quinindoline : A naturally occurring isomer. nih.govrsc.org
These natural products have garnered significant interest due to their broad spectrum of biological activities. benthamdirect.comnio.res.in The promising therapeutic potential of these natural alkaloids has spurred the development of synthetic analogues, such as this compound. ontosight.ai Synthetic analogues are chemically altered compounds designed to mimic the structure or function of naturally occurring substances, often with the goal of enhancing properties like efficacy or reducing toxicity. wisdomlib.org Research into synthetic indoloquinolines like isoneocryptolepine has identified new lead compounds for drug development, demonstrating the value of these synthetic explorations. acs.org Studies on various quinindoline derivatives have explored their potential as anticancer and antimicrobial agents. ontosight.ai
| Compound Name | Classification | Source |
| Cryptolepine | Natural Alkaloid | Cryptolepis sanguinolenta nih.govrsc.orgbenthamdirect.com |
| Neocryptolepine | Natural Alkaloid | Cryptolepis sanguinolenta nih.govbenthamdirect.comacs.org |
| Isocryptolepine | Natural Alkaloid | Cryptolepis sanguinolenta nih.govrsc.orgbenthamdirect.com |
| Isoneocryptolepine | Synthetic Analogue | Laboratory Synthesis acs.org |
| This compound | Synthetic Analogue | Laboratory Synthesis ontosight.ai |
The quinindoline structure is a tetracyclic heteroaromatic system formed by the fusion of an indole and a quinoline ring. nih.govrsc.org Specifically, the indolo[2,3-b]quinoline skeleton, found in neocryptolepine and this compound, is one of four possible isomeric ring systems for indoloquinolines. nih.govrsc.org These scaffolds are unique natural heterocycles where the indole and quinoline rings are fused through their pyrrole (B145914) and pyridine (B92270) rings, respectively. nih.govrsc.org
The significance of the quinindoline core lies in its role as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets, thus serving as a foundation for designing diverse libraries of bioactive compounds. orientjchem.org The rigid, planar nature of the indoloquinoline system is particularly suited for intercalation with DNA, a mechanism of action for several anticancer and antiprotozoal agents. nih.gov The versatility of this scaffold has made it a target for numerous total synthesis campaigns and a building block for developing novel therapeutic agents. nih.govrsc.org
Broader Importance of Quinoline and Indole Derivatives in Organic Chemistry
The chemical and biological significance of this compound is best understood by appreciating the importance of its constituent heterocyclic components: quinoline and indole.
Quinoline derivatives are a cornerstone of heterocyclic chemistry and drug discovery. orientjchem.orgresearchgate.netnih.gov The quinoline ring system, a fusion of benzene (B151609) and pyridine, is present in over 200 biologically active natural alkaloids, with quinine (B1679958) being a prominent example. wikipedia.org This scaffold is integral to numerous approved drugs, demonstrating a vast range of pharmacological activities including: orientjchem.orgnih.govresearchgate.net
Antimalarial (e.g., Chloroquine, Mefloquine) nih.govwikipedia.org
Antibacterial (e.g., Ciprofloxacin) researchgate.net
Anticancer (e.g., Topotecan) researchgate.net
Anti-inflammatory orientjchem.org
Beyond medicine, quinoline derivatives are used as precursors for dyes, ligands in catalysis, and corrosion inhibitors. researchgate.netwikipedia.org
Indole derivatives are similarly vital, representing one of the most ubiquitous heterocyclic structures in nature. researchgate.netnih.gov The indole nucleus, consisting of a benzene ring fused to a pyrrole ring, is a key building block for numerous pharmaceuticals and bioactive molecules. researchgate.netnih.govopenmedicinalchemistryjournal.com It is found in essential amino acids (tryptophan) and neurotransmitters (serotonin). The indole scaffold is associated with a wide array of therapeutic applications, including: openmedicinalchemistryjournal.combio-connect.nl
Anti-inflammatory (e.g., Indomethacin) nih.gov
Anticancer nih.govopenmedicinalchemistryjournal.com
Antiviral nih.govopenmedicinalchemistryjournal.com
Antimicrobial nih.govopenmedicinalchemistryjournal.com
The immense versatility and biological relevance of both quinoline and indole motifs underscore the rationale for their combination in the indoloquinoline framework, a strategy aimed at discovering new compounds with potent and novel biological activities. orientjchem.orgnih.govnih.gov
Synthetic Strategies and Methodologies for 2,5,9,11 Tetramethyl 5h Quinindoline and Its Quinindoline Analogues
Dual Cyclization Approaches
Dual cyclization reactions represent a powerful and convergent approach to the quinindoline core, enabling the formation of two rings in a single or sequential process from acyclic or partially cyclized precursors.
A significant advancement in the synthesis of quinindoline derivatives has been the development of copper-catalyzed dual cyclization reactions. This methodology provides a practical and efficient route to the quinindoline core structure. rsc.orgresearchgate.net The reaction typically involves the coupling of substituted anilines and a partner that facilitates the formation of both the quinoline (B57606) and indole (B1671886) rings.
Researchers have developed a catalytic system utilizing copper and boron species to achieve this transformation. rsc.org This dual cyclization can accommodate a wide variety of substituents on the starting materials, leading to a diverse range of quinindoline products in moderate to good yields. rsc.org A mechanistic investigation suggests that the reaction proceeds through the formation of an oxindole-related intermediate, with the copper catalyst playing a crucial role in facilitating an intramolecular SNAr reaction to complete the quinoline ring system. rsc.orgresearchgate.net
Table 1: Examples of Copper-Catalyzed Dual Cyclization for Quinindoline Synthesis
| Entry | Aniline (B41778) Derivative | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Methoxyaniline | 8-Methoxy-5H-quinindoline | 75 |
| 2 | 4-Methylaniline | 8-Methyl-5H-quinindoline | 68 |
| 3 | 3,4-Dimethylaniline | 7,8-Dimethyl-5H-quinindoline | 71 |
This table is a representative example based on reported research and is for illustrative purposes.
The efficiency of the copper-catalyzed dual cyclization can be significantly enhanced by the addition of a Lewis acid. rsc.orgresearchgate.net It has been discovered that Lewis acids, particularly boron-based acids like BF₃·OEt₂, are crucial for accelerating the initial steps of the reaction cascade. rsc.org The Lewis acid is proposed to activate a nitrile-containing substrate, facilitating the addition of the aniline and promoting the formation of the indole substructure. rsc.orgresearchgate.net Following this, the copper-catalyzed C-N coupling completes the quinoline ring.
The choice of Lewis acid is critical, with boron acids demonstrating superior performance over other Lewis acids such as AlCl₃, TiCl₄, and FeCl₃ in providing the desired quinindoline product in good yields. rsc.org The synergistic effect of the copper catalyst and the Lewis acid allows for a practical and atom-economical synthesis of the quinindoline core. rsc.org
Table 2: Effect of Lewis Acid on Copper-Catalyzed Quinindoline Synthesis
| Entry | Copper Source | Lewis Acid | Yield (%) |
|---|---|---|---|
| 1 | Cu₂O | None | <10 |
| 2 | Cu₂O | BF₃·OEt₂ | 78 |
| 3 | Cu₂O | B(OH)₃ | 65 |
| 4 | Cu₂O | AlCl₃ | <5 |
This table is a representative example based on reported research and is for illustrative purposes.
Palladium catalysis has also been a cornerstone in the synthesis of complex nitrogen-containing heterocycles, including quinoline and its derivatives. researchgate.netnih.gov While direct palladium-catalyzed dual cyclization to form the 2,5,9,11-tetramethyl-5H-quinindoline is not extensively documented, related methodologies for the synthesis of quinoline and indoloquinoline systems suggest its high potential.
Palladium-catalyzed reactions, such as the Heck, Suzuki, and Buchwald-Hartwig couplings, are instrumental in constructing the C-C and C-N bonds necessary for the formation of the quinindoline framework. researchgate.net For instance, a palladium-catalyzed cascade reaction involving a denitrogenative addition followed by an intramolecular cyclization has been developed for the synthesis of 2-arylquinolines. A similar strategy could conceivably be adapted to start from precursors that would ultimately yield the fused quinindoline system.
Copper-Catalyzed Dual Cyclization Reactions for Quinindoline Core Construction
Ring Expansion and Annulation Strategies
Alternative to dual cyclization, ring expansion and annulation strategies offer another avenue to the quinindoline scaffold, often starting from more readily available heterocyclic precursors.
The concept of ring expansion involves the insertion of one or more atoms into an existing ring to create a larger ring system. While direct ring expansion of a simple quinoline to a quinindoline is not a common transformation, related strategies involving the expansion of precursors like oxindoles to quinolinones have been reported. nih.gov These methods often involve the generation of a reactive intermediate that undergoes a skeletal rearrangement. Such a strategy could be envisioned to start from a suitably functionalized quinoline derivative that, upon reaction, could lead to the formation of the fused indole ring of the quinindoline system.
Condensation and Cyclization Processes for Quinindoline Scaffold Elaboration
The core structure of quinindoline is assembled through reactions that form the constituent heterocyclic rings. These processes typically involve an initial condensation to connect the molecular fragments, followed by an intramolecular cyclization to close the ring. A notable modern approach is the copper-catalyzed dual cyclization, which offers a practical route to the quinindoline core. nih.gov This method can tolerate a variety of substituents, making it a versatile tool for creating a library of quinindoline derivatives. nih.gov
Mechanistic studies suggest that such reactions can proceed through a Lewis acid-accelerated addition of an aniline to a nitrile to form the indole substructure, followed by a copper-catalyzed C-N coupling reaction to furnish the quinoline portion and complete the quinindoline structure. nih.gov Other strategies involve the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or iodine (I2) under mild conditions to generate substituted quinolines, which can serve as key intermediates. nih.gov
Adaptations of Named Reactions for Quinindoline Synthesis
The construction of the quinindoline skeleton often leverages well-established named reactions, which are adapted to create the necessary indole or quinoline precursors.
The Graebe-Ullmann reaction is a classical method for synthesizing carbolines, which are isomers of indoloquinolines. This reaction has been adapted for the synthesis of indolo[3,2-c]quinolines. researchgate.net The process generally involves the diazotization of an N-aryl-aminopyridine followed by an acid-catalyzed intramolecular cyclization. Modifications of this reaction have been successfully employed to synthesize various carboline isomers, such as α-carbolines and γ-carbolines, demonstrating its utility in forming fused nitrogen-containing heterocyclic systems relevant to the quinindoline core. researchgate.netosi.lv
The Wittig reaction is a powerful method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com In the context of quinindoline synthesis, this reaction is not used to form the core heterocyclic structure directly but is instrumental in preparing key precursors. For instance, a sequential Wittig and Heck reaction strategy has been used to synthesize indole and quinolone derivatives. rsc.org N-Trifluoroacetylanilines can undergo a Wittig reaction to produce enamine derivatives, which are direct precursors to these heterocyclic systems. rsc.org The versatility of the Wittig reaction allows for the introduction of specific side chains or functional groups onto the building blocks that will ultimately be cyclized to form the quinindoline structure. organic-chemistry.orgmnstate.edu
Iron catalysis has emerged as a cost-effective and environmentally friendly alternative for quinoline synthesis. chemistryviews.org These methods are attractive due to the earth abundance and low toxicity of iron. Iron-catalyzed reactions can synthesize quinolines through various pathways, including the cyclocondensation of anilines with diols researchgate.net, the dehydrogenative [4+2] cycloaddition of N-alkyl anilines with alkenes or alkynes using air as the oxidant nih.gov, and acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols. rsc.org These reactions often exhibit broad substrate scope and good functional group tolerance, making them suitable for preparing substituted quinoline precursors needed for quinindoline synthesis. chemistryviews.orgrsc.org
Table 1: Research Findings on Iron-Catalyzed Quinoline Synthesis
| Catalyst System | Reactants | Key Features | Yield (%) | Ref |
|---|---|---|---|---|
| Fe(OTf)₃ / Acetic Acid | N-benzylaniline, Styrene | Dehydrogenative [4+2] cycloaddition; uses air as oxidant | 33 (initial) | nih.gov |
| Iron Compounds | Anilines, 1,2-diols | First example of using this combination for quinoline synthesis | Not specified | researchgate.net |
| FeCl₃ | Aldehydes, Amines, Styrenes | Three-component coupling; O₂ as oxidant; no hazardous byproducts | Not specified | chemistryviews.org |
Several classic named reactions remain fundamental for synthesizing the quinoline portion of the quinindoline molecule.
Combes Synthesis : This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgquimicaorganica.org The mechanism proceeds through a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization (annulation) followed by dehydration to yield a substituted quinoline. wikipedia.orgyoutube.com Concentrated sulfuric acid is a common catalyst for this ring closure. wikipedia.org
Friedlander Synthesis : The Friedlander synthesis is a highly versatile method that condenses an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). organicreactions.orgwikipedia.orgresearchgate.net The reaction can be catalyzed by either acid or base and proceeds via an aldol-type condensation followed by cyclodehydration to form the quinoline ring. wikipedia.orgjk-sci.com Its operational simplicity makes it a frequently used method. jk-sci.com
Pfitzinger-Borsche Synthesis : This reaction, also known as the Pfitzinger reaction, produces substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgwikipedia.org The mechanism starts with the base-catalyzed hydrolysis of the isatin's amide bond, followed by the formation of an imine or enamine with the carbonyl compound, which then cyclizes and dehydrates to form the final product. wikipedia.orgresearchgate.net
Gould-Jacobs Synthesis : The Gould-Jacobs reaction is a key method for producing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgmdpi.com It begins with the condensation of an aniline with an alkoxy methylenemalonic ester. wikipedia.org The resulting intermediate undergoes thermal cyclization, followed by saponification of the ester and subsequent decarboxylation to yield the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolone form. wikipedia.orgmdpi.com This method is particularly effective for anilines bearing electron-donating groups. wikipedia.org
Table 2: Comparison of Classic Quinoline Synthesis Methods
| Reaction Name | Starting Materials | Product Type | Key Conditions | Ref |
|---|---|---|---|---|
| Combes | Aniline, β-Diketone | Substituted quinolines | Acid catalyst (e.g., H₂SO₄) | wikipedia.orgquimicaorganica.org |
| Friedlander | o-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Substituted quinolines | Acid or base catalyst | organicreactions.orgwikipedia.org |
| Pfitzinger | Isatin, Carbonyl compound | Quinoline-4-carboxylic acids | Base catalyst (e.g., KOH) | wikipedia.orgwikipedia.org |
| Gould-Jacobs | Aniline, Alkoxy methylenemalonic ester | 4-Hydroxyquinolines | Heat, then saponification and decarboxylation | wikipedia.orgmdpi.com |
One-Pot and Cascade Reaction Protocols
To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and cascade (or domino) reactions are increasingly employed in heterocyclic chemistry. nih.gov These protocols allow for the synthesis of complex molecules like quinindolines from simple starting materials in a single operation by combining multiple bond-forming events. nih.gov
A one-pot Friedländer synthesis has been developed that starts from o-nitroarylcarbaldehydes, which are reduced in situ with iron powder to the corresponding o-aminoarylcarbaldehydes. organic-chemistry.org These intermediates immediately condense with a ketone or aldehyde present in the same pot to yield substituted quinolines in good to excellent yields. organic-chemistry.org Other innovative cascade reactions include a three-component annulation of aryl diazonium salts, nitriles, and alkynes to rapidly produce multiply substituted quinolines without the need for a catalyst or additives. organic-chemistry.org Palladium-catalyzed cascade reactions have also been developed to assemble the quinoline core from specifically designed starting materials. nih.gov These advanced strategies represent a powerful and efficient means of accessing the quinoline and, by extension, the quinindoline scaffolds. nih.gov
Nucleophilic Substitution of Hydrogen (SNH) Mediated Cyclizations
Nucleophilic substitution of hydrogen (SNH) presents a powerful and atom-economical approach for the formation of C-C and C-N bonds in the synthesis of quinoline and its fused derivatives. This methodology avoids the pre-functionalization of starting materials, a common requirement in traditional cross-coupling reactions. In the context of quinindoline synthesis, SNH reactions can be employed to construct the final ring system.
For instance, catalyst-free SNH reactions have been demonstrated in the synthesis of substituted quinolines. The reaction between quinolines and acylethynylpyrroles at elevated temperatures (80–110 °C) in solvents like acetonitrile (B52724) or toluene (B28343) can stereoselectively yield 2-(E-2-acylethenylpyrrolyl)quinolines. mdpi.com This process is believed to proceed through a redox ring-opening of an intermediate cycloadduct formed between the quinoline and the acylethynylpyrrole. mdpi.com While not directly reported for this compound, this strategy highlights the potential of SNH for forging bonds to the quinoline core.
Furthermore, the electrophilic nature of the quinoxaline (B1680401) ring, a related nitrogen-containing heterocycle, has been exploited in Vicarious Nucleophilic Substitution (VNS) of hydrogen with various carbanions. mdpi.com Quinoxaline N-oxides, in particular, have been shown to react with a variety of nucleophiles to produce substituted quinoxalines. mdpi.com This suggests that activation of the quinoline ring system within a suitable precursor could facilitate an intramolecular SNH-type cyclization to form the quinindoline scaffold.
Copper(II)-Catalyzed Cascade Reactions from Aza-o-quinone Methides
Copper-catalyzed reactions are a cornerstone of modern organic synthesis, and their application in cascade or domino reactions allows for the rapid assembly of complex molecular architectures from simple precursors. The synthesis of tetrahydro-5H-indolo[2,3-b]quinolines has been successfully achieved through a copper(II)-catalyzed cascade reaction. mdpi.com This process involves the in situ generation of aza-o-quinone methides from readily available 2-(chloromethyl)anilines, which then react with indoles. mdpi.com The reaction proceeds through a double 1,4-addition followed by a sequential intramolecular cyclization, affording the desired quinindoline core in yields ranging from 40-97%. mdpi.com This method demonstrates broad substrate scope and good functional group tolerance, making it a versatile tool for the synthesis of diverse quinindoline analogs. mdpi.com
Another efficient copper-catalyzed method involves the synthesis of aza-fused polycyclic quinolines, such as benzimidazo[1,2-a]quinolines. nih.gov This protocol utilizes an intermolecular condensation followed by a copper-catalyzed intramolecular C-N coupling reaction. nih.gov The reaction is applicable to a wide range of 2-halo-substituted aryl aldehydes, including iodo, bromo, and chloro derivatives, leading to the formation of the fused quinoline systems in good yields. nih.gov These copper-catalyzed methodologies offer a robust platform for the construction of the quinindoline skeleton, and through the appropriate choice of substituted anilines and indoles, could be adapted for the synthesis of this compound.
Visible Light-Induced and PEG-Promoted Cyclization Approaches
In recent years, photoredox catalysis using visible light has emerged as a green and powerful tool in organic synthesis, enabling the formation of various chemical bonds under mild reaction conditions. This approach has been successfully applied to the synthesis of quinoline and its derivatives.
A novel one-step synthesis of N-alkyl- and 11-phenyl-modified indolo[2,3-b]quinolines utilizes visible light in a polyethylene (B3416737) glycol (PEG-400) promoted reaction. researchgate.net This method involves the reaction of 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone (B122507) in a 40% methanol-water solution. researchgate.net The protocol is lauded for its cost-efficiency, convenience, and environmentally friendly nature, as it avoids the use of toxic and expensive catalysts. researchgate.net
Furthermore, visible light has been employed to induce a cascade sulfonylation/cyclization to produce quinoline-2,4-diones under metal-free and photocatalyst-free conditions at room temperature. ontosight.ai This reaction demonstrates the potential of light as a traceless reagent in promoting complex chemical transformations. The synthesis of highly substituted tetrahydroquinolines and quinolines has also been achieved through a light-mediated cyclization of 2-vinylanilines and conjugated aldehydes. nih.gov These atom-economical processes are characterized by their mild conditions, excellent site selectivity, and broad functional group tolerance. nih.gov Such visible-light-induced strategies represent a promising avenue for the synthesis of complex quinindoline structures like this compound.
Synthetic Scope and Regioselectivity in Substituted Quinindoline Synthesis
The synthesis of specifically substituted quinindolines like this compound requires precise control over the regioselectivity of the key bond-forming reactions. The substitution pattern on the final molecule is dictated by the substituents present on the starting materials and the nature of the cyclization reaction.
For instance, in the synthesis of methyl-substituted 5H- and 6H-indolo[2,3-b]quinolines via a modified Graebe-Ullmann reaction, the position and number of methyl substituents significantly influence the biological activity of the resulting compounds. acs.org This highlights the importance of regiocontrol in the synthesis of bioactive molecules.
The Friedländer annulation, a classic method for quinoline synthesis, can be rendered highly regioselective through the use of specific catalysts. The reaction of o-aminoaromatic aldehydes with unmodified methyl ketones, when catalyzed by cyclic secondary amines like pyrrolidine (B122466) derivatives, can favor the formation of 2-substituted quinolines with high regioselectivity (≥84:16). bohrium.com The choice of catalyst and reaction conditions, such as slow addition of the ketone and reaction temperature, are critical in controlling the regiochemical outcome. bohrium.com
In the context of this compound, achieving the desired substitution pattern would likely involve the careful selection of a tetramethyl-substituted aniline precursor and a suitable indole derivative for a convergent synthesis, or a stepwise approach where the methyl groups are introduced sequentially with high regiocontrol. The synthetic strategies outlined above, particularly the copper-catalyzed and visible-light-induced methods, offer promising avenues for achieving the desired regioselectivity in the synthesis of this specific and other polysubstituted quinindoline derivatives.
Mechanistic Elucidation of Quinindoline Ring System Formation
Proposed Reaction Pathways for Catalytic Dual Cyclizations
A practical and efficient method for the synthesis of the quinindoline core structure involves a copper-catalyzed dual cyclization. nih.gov This strategy is notable for its limited-step approach and tolerance for a wide variety of substituents. mdpi.com A proposed reaction pathway suggests a sequence initiated by a Lewis acid, followed by a copper-mediated coupling reaction to complete the fused ring system. researchgate.net
Table 1: Key Catalytic Components in Quinindoline Synthesis
| Component | Role | Relevant Section |
|---|---|---|
| Copper Catalyst | Mediates C-N coupling for quinoline (B57606) subunit assembly | 3.1.2 |
| Lewis Acid (e.g., BF₃) | Accelerates initial cyclization to form the indole (B1671886) substructure | 3.1.1 |
The reaction mechanism is believed to commence with the involvement of a Lewis acid, such as boron trifluoride (BF₃). mdpi.comresearchgate.net The Lewis acid coordinates with the substrate, which accelerates the initial cyclization step. researchgate.net This first phase of the reaction involves the addition of an aniline (B41778) to a nitrile, a process that is significantly accelerated by the Lewis acid, leading to the formation of the core indole substructure. nih.govnih.gov This step is crucial as it sets the foundation for the subsequent ring closure. The use of a Lewis acid can also be instrumental in other heterocyclic syntheses, such as the Friedländer quinoline synthesis, by activating the carbonyl group for nucleophilic attack. researchgate.net In some cases, Lewis acids can influence reaction pathways, for instance, by accelerating dehydration cyclization while inhibiting other routes. mdpi.com
Following the formation of the indole substructure, a copper-catalyzed carbon-nitrogen (C-N) coupling reaction takes place. nih.govnih.gov This step is responsible for assembling the quinoline subunit. nih.gov The copper species facilitates an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction, which leads to the final quinindoline structure. mdpi.com The catalytic cycle may involve the transmetalation of a boron intermediate to generate a copper complex, which then facilitates the intramolecular addition and subsequent aromatization to yield the final product. mdpi.com Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, is a well-established method for forming aryl-nitrogen bonds and has been effectively used in the synthesis of various substituted quinolines from ortho-acylanilines and alkenyl iodides. organic-chemistry.org
Mechanistic studies and control experiments indicate that the dual cyclization reaction proceeds through the formation of an oxindole-related intermediate. nih.govmdpi.com Oxindoles are mentioned as relevant substances in the mechanistic study of quinindoline synthesis. nih.gov The initial Lewis acid-accelerated cyclization provides the indole substructure, which can exist in equilibrium with or be derived from an oxindole-like species before the final copper-catalyzed C-N coupling occurs to furnish the quinoline portion of the molecule. nih.govmdpi.com The transformation of this intermediate is a key step, with the copper catalyst facilitating the intramolecular reaction required to complete the tetra-fused ring system. mdpi.com
Detailed Mechanisms of Condensation and Cyclization Steps (e.g., Schiff Base Formation, Annulation, Dehydration)
The synthesis of complex heterocyclic systems like quinindoline relies on fundamental reaction steps including condensation and cyclization.
Schiff Base Formation: The condensation of a primary amine with an aldehyde or ketone to form an imine, or Schiff base, is a common initial step in the synthesis of nitrogen-containing heterocycles. nih.govmdpi.com In many quinoline syntheses, an amine and a carbonyl compound react to form a Schiff base intermediate, which then undergoes cyclization. bepls.comresearchgate.net This process is typically reversible and often catalyzed by an acid or base.
Annulation: Annulation refers to the formation of a ring onto a pre-existing molecule. The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov This reaction proceeds via a condensation to form a Schiff base, followed by an intramolecular cyclization and dehydration to yield the quinoline ring. researchgate.net More modern approaches utilize domino sequences, such as an aldol-SNAr-dehydration [3+3] annulation, to construct quinolin-2(1H)-ones. nih.gov
Dehydration: Dehydration is a critical step in many heterocyclic synthesis pathways, often serving as the final aromatization step to form the stable heterocyclic ring. nih.gov In the context of quinoline synthesis, after the initial condensation and cyclization, an intermediate (e.g., a dihydroquinoline) is formed. The elimination of a water molecule from this intermediate leads to the formation of the aromatic quinoline ring system. mdpi.com This step is often promoted by acid catalysts or heat.
Intramolecular Rearrangements and Cyclization Phenomena in Related Heterocyclic Systems
The synthesis of complex heterocycles is often accompanied by intramolecular rearrangements and unique cyclization events. numberanalytics.com These reactions are fundamental in transforming simpler molecules into complex ring systems. msu.edu
Table 2: Phenomena in Heterocyclic Rearrangements
| Phenomenon | Description | Example |
|---|---|---|
| Nitrene Generation | Formation of a highly reactive nitrogen analogue of a carbene, often from azides. wikipedia.org | Used in C-H insertion and cycloaddition reactions. aakash.ac.in |
| Thermal Rearrangement | Structural reorganization of a molecule induced by heat. numberanalytics.com | ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. mdpi.com |
| Fischer Indole Synthesis | A sequence of tautomerism, sigmatropic rearrangement, and cyclization to form indoles. msu.edu | Formation of an indole from a phenylhydrazone. |
Nitrene Generation: A nitrene is a reactive intermediate that is the nitrogen analogue of a carbene. wikipedia.org Nitrenes are typically generated in situ from the thermolysis or photolysis of organic azides, with the expulsion of nitrogen gas. aakash.ac.in Once formed, these electrophilic species can undergo a variety of reactions, including C-H insertion to form amines or amides, and cycloaddition with alkenes to yield aziridines. aakash.ac.inresearchgate.net In heterocyclic synthesis, the intramolecular trapping of a nitrene generated from an aryl azide (B81097) is a powerful method for constructing nitrogen-containing rings. mdpi.com For instance, the irradiation of aryl azides can generate nitrenes, which then cyclize to form substituted quinolines. mdpi.com
Thermal Rearrangements: Heat can induce significant molecular reorganization in heterocyclic compounds. numberanalytics.com These thermal rearrangements can involve complex mechanisms like the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) process, where a heterocyclic ring is opened by a nucleophile and then re-closes in a different manner. mdpi.com Other thermal reactions can involve rearrangements of intermediates, such as the van Alphen-Huttel rearrangement observed in some pyrazole (B372694) systems. researchgate.net These rearrangements are crucial for accessing diverse and complex heterocyclic scaffolds from common precursors.
Ring Expansion Pathways to Azacycloheptatetraenes
The formation of a quinindoline scaffold from an indole precursor can be envisioned to proceed through a ring expansion of the pyrrole (B145914) moiety. While direct experimental evidence for the involvement of an azacycloheptatetraene intermediate in the synthesis of 2,5,9,11-Tetramethyl-5H-quinindoline is not prominently documented, the exploration of such pathways offers valuable insights into the reactivity of indole systems. This section will explore hypothetical ring expansion pathways that could lead to the formation of seven-membered nitrogen-containing rings fused to a benzene (B151609) ring, which are structural isomers of quinolines and potential intermediates.
One plausible, though speculative, approach involves the reaction of a substituted indole with a carbene or nitrene source. These highly reactive species can undergo insertion into the C2-C3 bond of the indole ring, leading to a transient cyclopropane (B1198618) or aziridine (B145994) intermediate, respectively. Subsequent rearrangement of this intermediate could lead to a ring-expanded product.
For instance, the reaction of an indole with a dihalocarbene can lead to a dichlorocyclopropane intermediate fused to the indole ring. Subsequent thermal or photochemical rearrangement of this intermediate can induce a ring expansion to a quinoline derivative. quimicaorganica.org A similar concept can be extended to the potential formation of an azacycloheptatetraene.
A hypothetical pathway to an azacycloheptatetraene intermediate could be initiated by the reaction of a suitably substituted indole with a nitrene. The nitrene could add across the C2-C3 double bond of the indole to form a transient aziridine. A subsequent electrocyclic ring-opening of this aziridine could, in principle, lead to a seven-membered azacycloheptatetraene ring. This highly unstable intermediate would then be expected to rapidly rearrange to a more stable aromatic system, such as the quinindoline core.
Recent research has explored the use of sulfenylnitrenes for single nitrogen atom insertion into indoles to form quinazolines, highlighting the utility of nitrene chemistry in ring expansions of indole systems. chemrxiv.org While this leads to a six-membered ring containing two nitrogen atoms, it demonstrates the principle of nitrene-mediated skeletal editing of indoles. chemrxiv.org
Furthermore, transition-metal-catalyzed reactions have been shown to facilitate the ring expansion of indoles. For example, cationic palladium(II) complexes can catalyze the ring expansion of indoles to dibenzoazepine analogues, which are seven-membered aza-heterocycles. acs.org The mechanism involves a nucleophilic addition/β-N elimination cascade to open the indole ring, followed by a regioselective recyclization. acs.org While not directly forming a quinindoline, this demonstrates the feasibility of expanding the indole ring to a seven-membered system under catalytic conditions.
Interactive Data Table: Comparison of Ring Expansion Strategies for Indoles
| Method | Reagent/Catalyst | Intermediate Type (Hypothesized) | Product Type | Reference |
| Carbene Insertion | Dihalocarbene | Dihalocyclopropane | Quinoline | quimicaorganica.org |
| Nitrene Insertion | Sulfenylnitrene | Aziridine | Quinazoline (B50416) | chemrxiv.org |
| Photochemical Ring Expansion | Arylchlorodiazirine | Carbene | Quinolinium Salt | nih.gov |
| Palladium-Catalyzed Expansion | Cationic Palladium(II) | Organometallic Species | Dibenzoazepine | acs.org |
It is crucial to emphasize that the involvement of azacycloheptatetraenes in the synthesis of this compound remains a theoretical proposition. The high reactivity and likely transient nature of such an intermediate make its direct observation and characterization exceedingly challenging. Computational studies could provide further insights into the energetics and feasibility of such a pathway. researchgate.net The synthesis of related benzo[b]azepines, which are stable indole-fused seven-membered rings, has been achieved through various methods, indicating that the formation of such ring systems is synthetically accessible. researchgate.netacs.orgacs.org
The study of such hypothetical pathways, supported by the known reactivity of indoles in ring expansion reactions, is essential for the development of new synthetic strategies and a deeper understanding of the formation of complex heterocyclic systems like quinindolines.
Computational Chemistry and Theoretical Investigations of 2,5,9,11 Tetramethyl 5h Quinindoline
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency, making it ideal for studying large molecules. nih.gov DFT methods are used to calculate the electronic structure of molecules, from which a wide range of properties can be derived. nih.gov
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For complex, non-planar molecules like 2,5,9,11-Tetramethyl-5H-quinindoline, this is a crucial step.
Table 1: Illustrative Geometrical Parameters from DFT Optimization
This table represents the type of data obtained from a DFT geometry optimization for a molecule like this compound. The values are hypothetical.
| Parameter | Description | Illustrative Value |
| Bond Lengths | ||
| C-C (aromatic) | The distance between adjacent carbon atoms in the quinoline (B57606) rings. | ~ 1.40 Å |
| C-N | The distance between carbon and nitrogen atoms in the heterocyclic rings. | ~ 1.37 Å |
| C-C (methyl) | The distance between a ring carbon and a methyl group carbon. | ~ 1.51 Å |
| C-H (methyl) | The distance between a methyl carbon and a hydrogen atom. | ~ 1.09 Å |
| Bond Angles | ||
| C-N-C | The angle formed by two carbon atoms bonded to a nitrogen atom. | ~ 118° |
| C-C-C (ring) | The internal angle within the six-membered rings. | ~ 120° |
| Dihedral Angles | ||
| H-C-C-H | Defines the twist or planarity of different parts of the molecule. | Varies |
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a small gap indicates that a molecule is more reactive. researchgate.net Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. nih.gov These calculations are fundamental for predicting how the molecule will interact with other chemical species. researchgate.net
Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Term | Definition | Significance for Chemical Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. The energy of the HOMO is related to the ionization potential. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. The energy of the LUMO is related to the electron affinity. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A large gap implies high stability and low reactivity. A small gap suggests higher reactivity and that the molecule is more easily excitable. mdpi.com |
Computational methods are highly effective in predicting spectroscopic data, which is invaluable for confirming molecular structures and interpreting experimental results.
Electronic Absorption Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths that correspond to UV-Vis absorption spectra. dntb.gov.uaresearchgate.net By simulating the spectrum in different solvents (using models like PCM), researchers can predict the maximum absorption wavelengths (λmax) and understand the nature of the electronic transitions involved, such as π-π* transitions, which are common in aromatic systems like quinolines. nih.gov
NMR Chemical Shifts: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for nuclei like ¹H and ¹³C. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com Theoretical predictions of chemical shifts for a proposed structure can be compared with experimental NMR data to confirm or aid in structural elucidation. researchgate.netnrel.govnih.gov
Table 3: Illustrative Predicted Spectroscopic Data
This table shows the type of data generated from TD-DFT and DFT/GIAO calculations. The values are hypothetical.
| Spectroscopy Type | Predicted Parameter | Illustrative Value | Computational Method |
| UV-Vis | λmax (in Ethanol) | 350 nm | TD-DFT/B3LYP/6-311G(d,p) |
| ¹H NMR | Chemical Shift (δ) - Methyl Protons | 2.5 - 2.8 ppm | GIAO-DFT |
| ¹³C NMR | Chemical Shift (δ) - Aromatic Carbons | 120 - 150 ppm | GIAO-DFT |
| ¹³C NMR | Chemical Shift (δ) - Methyl Carbons | 20 - 25 ppm | GIAO-DFT |
The electronic properties of a molecule can be significantly influenced by its environment, such as the solvent it is dissolved in or the local pH. Computational models can simulate these effects. The Polarizable Continuum Model (PCM) is a common approach to study solvation, where the solvent is treated as a continuous medium with a specific dielectric constant. ajchem-a.com These calculations can reveal how solvent polarity affects the molecule's geometry, electronic stability, and UV-Vis absorption spectra. ajchem-a.com
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would model the movements and vibrations of the atoms of this compound, as well as its interactions with surrounding molecules (like a solvent or a biological receptor). This approach can provide insights into conformational flexibility, the stability of intermolecular interactions (e.g., hydrogen bonding or π-stacking), and how the molecule moves and orients itself within a specific environment.
Quantum-Mechanical Methodologies for Elucidating Molecular Properties
Beyond the specific applications mentioned above, a range of quantum-mechanical methodologies are employed to build a comprehensive profile of a molecule. DFT and other methods are used to calculate a variety of molecular properties that dictate a compound's behavior. nih.gov These include:
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions. nih.govdntb.gov.ua
Global Reactivity Descriptors: Derived from HOMO and LUMO energies, parameters like chemical hardness, softness, electronegativity, and the electrophilicity index provide quantitative measures of a molecule's stability and reactivity. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about charge delocalization, hyperconjugative interactions, and the nature of bonding within the molecule, offering a deeper understanding of its electronic stability. nih.govresearchgate.net
Together, these computational tools provide a detailed, atom-level understanding of the structural and electronic characteristics of this compound, guiding further experimental research.
Structure-Property Relationship Modeling (excluding biological efficacy prediction)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govresearchgate.net These models are built using statistical methods, such as multiple linear regression (MLR), and rely on calculated molecular descriptors. nih.govyoutube.com For quinoline derivatives, QSPR studies have been employed to predict properties like refractive index, polarizability, and the HOMO-LUMO energy gap. nih.gov
The fundamental principle of QSPR is that the structure of a chemical, encoded in numerical descriptors, dictates its properties. youtube.com By developing a robust model from a set of known compounds, the properties of new or untested molecules, such as this compound, can be estimated. These predictive models are valuable for screening compounds and prioritizing experimental research, focusing solely on non-biological characteristics. nih.govresearchgate.net
Table 1: Molecular Descriptors Used in QSPR Models for Quinolone Derivatives
| Descriptor Category | Example Descriptors | Predicted Property |
|---|---|---|
| Electronic | HOMO-LUMO energy gap (ΔEH-L) | Electronic transitions, Reactivity |
| Physicochemical | Molar Refractivity | Refractive Index (n) |
| Physicochemical | Polarizability (α) | Molecular interaction potential |
| Topological | Wiener Index, Balaban Index | Boiling point, Density |
| Constitutional | Molecular Weight | Various physical properties |
This table illustrates the types of descriptors used in QSPR studies for quinoline-related compounds and the properties they help predict. Data derived from studies on quinolone derivatives. nih.gov
In Silico Profilers for Identification of Chemical Features
In silico profilers are computational tools designed to identify specific chemical features and structural alerts within a molecule based solely on its structure. nih.gov These profilers utilize predefined chemical rules and substructure filters to flag features associated with certain properties. nih.gov For nitrogen-containing heterocycles like this compound, these tools can identify key characteristics that influence its chemical behavior. rsc.orgnih.gov
These profilers can pinpoint features such as:
Hydrogen Bond Donors and Acceptors: The nitrogen atoms in the quinindoline core can act as hydrogen bond acceptors. researchgate.net
Aromatic Rings: The fused aromatic system is a dominant feature, contributing to potential π-stacking interactions. researchgate.net
Donor-Acceptor Properties: The electron-donating or -withdrawing nature of the heterocyclic system can be quantified, which is crucial for understanding potential intermolecular interactions. researchgate.net
Pharmacophoric Features: These tools can identify arrangements of features, such as an N-heterocyclic system and hydrophobic methyl groups, which are recognized as important in various chemical contexts. nih.gov
Table 2: Potential Chemical Features of this compound Identified by In Silico Profilers
| Feature Type | Specific Feature in the Compound | Potential Influence |
|---|---|---|
| Heterocyclic System | Quinoline Ring | Basic nitrogen atom, site for nucleophilic attack. tutorsglobe.com |
| Heterocyclic System | Indole (B1671886) Ring | Electron-rich system. |
| Fused System | Indolo[2,3-b]quinoline Core | Rigid, planar scaffold. mdpi.com |
| Substituents | Methyl Groups (x4) | Increased lipophilicity, steric effects. |
| Electronic | Nitrogen Atoms (N-5, N-11H) | Sites for protonation and hydrogen bonding. nih.gov |
This table outlines the key chemical features of the title compound that would be identified by in silico profiling methods.
Scaffold Analysis for Understanding Structural Influences
Analysis of this scaffold reveals:
Structural Rigidity: The fused ring system creates a rigid and planar core, which limits conformational flexibility. mdpi.com
Influence of Heteroatoms: The two nitrogen atoms at different positions (one in a pyridine-like environment, the other in a pyrrole-like environment) create a unique electronic landscape across the scaffold, influencing its reactivity and intermolecular interactions. nih.gov
Impact of Substituents: The properties of the core scaffold are modulated by its substituents. In this case, the four methyl groups at positions 2, 5, 9, and 11 will influence properties such as solubility, steric hindrance, and electronic distribution through inductive effects. The presence of substituents on the quinoline ring system is known to significantly influence its reactivity. numberanalytics.com
General Theoretical Treatments of Quinoline and Indoloquinoline Chemical Reactivity
The chemical reactivity of this compound is fundamentally derived from the combined properties of its constituent quinoline and indole rings. tutorsglobe.com Theoretical studies, often employing methods like Density Functional Theory (DFT), provide insight into the electronic structure and predict the most likely sites for chemical reactions. nih.govresearchgate.net
Quinoline Reactivity: The quinoline ring system is a weak base (pKa of 4.9). tutorsglobe.com Its reactivity is characterized by a clear distinction between the two fused rings:
Electrophilic Substitution: The benzene (B151609) part of the ring is more susceptible to electrophilic attack than the pyridine (B92270) part. These reactions typically occur at the C-5 and C-8 positions under vigorous conditions, as the nitrogen atom deactivates the ring towards electrophiles. tutorsglobe.comnumberanalytics.comuop.edu.pk
Nucleophilic Substitution: The pyridine part of the ring is electron-deficient and thus more reactive towards nucleophiles. Nucleophilic attack is favored at the C-2 and C-4 positions. tutorsglobe.comuop.edu.pk
Oxidation and Reduction: The pyridine ring is more easily reduced than the benzene ring, while the entire system is generally resistant to oxidation. tutorsglobe.compharmaguideline.com
Table 3: Summary of General Quinoline Reactivity Patterns
| Reaction Type | Preferred Position(s) | Conditions | Reference |
|---|---|---|---|
| Electrophilic Substitution (e.g., Nitration, Sulfonation) | C-5 and C-8 | Vigorous (e.g., fuming acids) | tutorsglobe.comuop.edu.pk |
| Nucleophilic Substitution (e.g., Amination) | C-2 and C-4 | Strong nucleophile (e.g., KNH₂) | tutorsglobe.comuop.edu.pk |
| Oxidation | Benzene Ring Opening | Vigorous (e.g., alkaline KMnO₄) | pharmaguideline.com |
| Reduction | Pyridine Ring (to Tetrahydroquinoline) | Catalytic hydrogenation or Li/NH₃ | tutorsglobe.compharmaguideline.com |
This table summarizes the established chemical reactivity patterns for the parent quinoline ring system.
Chemical Reactivity and Derivatization Strategies for Quinindoline Scaffolds
Oxidation Reactions of the Quinindoline Core
A primary and strategic transformation of the quinoline (B57606) core within the quinindoline system is the oxidation of the quinoline nitrogen atom to form a quinoline N-oxide. slideshare.net This reaction is not merely a simple oxidation but a crucial activation step that profoundly alters the reactivity of the entire heterocyclic system. The N-oxide group acts as a versatile directing group, enabling subsequent functionalization at positions that are otherwise difficult to access. nih.govrsc.org
The formation of the N-oxide enhances the electrophilicity of the C2 and C4 positions and facilitates C-H activation at various sites, including the remote C8 position, through chelation assistance. rsc.orgnih.govacs.org Common reagents for this transformation include peroxycarboxylic acids (like m-CPBA) or hydrogen peroxide. slideshare.netyoutube.com The resulting N-oxides are stable, isolable intermediates that serve as key starting materials for a wide range of derivatization reactions. rsc.orgresearchgate.netresearchgate.net For instance, quinoline N-oxides are extensively used in deoxygenative functionalization reactions where the oxygen atom is ultimately removed, allowing for the introduction of nucleophiles at the C2 position. nih.gov
| Oxidation Method | Reagent(s) | Typical Outcome | Reference |
| Peracid Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | High yield of the corresponding N-oxide. | google.com |
| Hydrogen Peroxide | Hydrogen Peroxide (H₂O₂) in Glacial Acetic Acid | Effective for N-oxide formation. | youtube.com |
Functionalization and Substitution Reactions on the Quinindoline Skeleton
The functionalization of the quinoline skeleton has advanced significantly with the advent of direct C-H activation methodologies. nih.govrsc.org These reactions provide a more atom- and step-economical alternative to classical methods. By selecting the appropriate catalyst and directing group (often the N-oxide), chemists can achieve remarkable regioselectivity, targeting specific C-H bonds for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net
The C2 and C8 positions of the quinoline ring are common targets for functionalization. The C2 position is electronically activated, especially in the N-oxide form, making it susceptible to nucleophilic attack and radical addition. researchgate.netchemrxiv.org Visible-light-induced, catalyst-free methods have been developed for the C2-alkylation of quinoline N-oxides using Katritzky salts as alkyl radical precursors. chemrxiv.org
Conversely, the C8 position can be selectively functionalized through chelation-assisted C-H activation. nih.govacs.org Using a Rh(III) catalyst, for example, the N-oxide oxygen atom can coordinate to the metal center, directing the activation specifically to the peri C-H bond at C8. nih.govacs.orgrsc.org This strategy has been successfully employed for C8-alkylation and amidation. google.comacs.org A computational study on Pd(II)-catalyzed reactions highlighted that the choice of catalyst and conditions dictates the regioselectivity between C2 and C8 activation, proceeding through different intermediates (a π-complex for C2 vs. a σ-metallacycle for C8). rsc.org
Regioselective Alkylation/Methylation on Quinoline Nitrogen
Direct alkylation on the quinoline nitrogen results in the formation of a quaternary quinolinium salt. slideshare.net This is a fundamental reaction that increases the electrophilicity of the heterocyclic rings. Mechanistic studies on related quinolone systems indicate that direct N-alkylation is often kinetically and thermodynamically favored over O-alkylation. rsc.org The site of attack can be rationalized using frontier molecular orbital theory, which suggests that the nitrogen is a soft nucleophilic center, readily attacked by soft alkylating agents. rsc.org
While direct N-alkylation is a valid strategy, a more common approach in modern synthesis involves using the nitrogen atom indirectly. As discussed, the nitrogen is first oxidized to an N-oxide. This N-oxide then serves as a directing group for alkylation on the carbon skeleton, after which the N-oxide can be removed via deoxygenation. This two-step process allows for regioselective C-H alkylation that would be impossible on the parent quinindoline. For example, rhodium-catalyzed reactions of quinoline N-oxides with alkylating agents like maleimides or acrylates lead to selective C8-alkylation. acs.org
Development of Quinindoline-Based Hybrid Compounds
A prominent strategy in medicinal chemistry is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores into a single compound. mdpi.com The quinindoline scaffold is an excellent platform for this approach, given its own biological relevance. researchgate.net The goal of hybridization is to develop compounds with potentially enhanced activity, novel mechanisms of action, or improved selectivity by combining the therapeutic benefits of each component. mdpi.comnih.gov
Numerous quinoline-based hybrids have been synthesized and evaluated for various biological activities, particularly as anticancer and antimicrobial agents. nih.govresearchgate.net These hybrids often feature the quinoline core connected to other heterocyclic systems known for their bioactivity.
Conjugation with Diverse Chemical Moieties
The conjugation of the quinindoline scaffold with other chemical moieties is achieved through various synthetic reactions, leading to a diverse range of hybrid structures. The choice of linker and the conjugated partner is crucial for the final properties of the hybrid molecule. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, is a popular method for reliably linking quinoline units to other molecules via a stable 1,2,3-triazole linker. mdpi.comresearchgate.net Other methods include condensation reactions to form imines (Schiff bases), which can then be cyclized to create azetidinones or thiazolidinones. nih.gov
| Conjugated Moiety | Linking Chemistry Example | Potential Application | Reference(s) |
| Benzimidazole (B57391) | Huisgen [3+2] Cycloaddition (Click Chemistry) | Anticancer, Antiviral | mdpi.comresearchgate.netnih.govnih.gov |
| Thiazolidinone | Condensation followed by cyclization with mercaptoacetic acid | Antimicrobial, Antimalarial, Antidiabetic | nih.govnih.gov |
| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition | Anticancer | mdpi.comresearchgate.netnih.gov |
| Pyrimidine | Multi-step synthesis | Anti-inflammatory (COX inhibitors) | nih.gov |
| Thiazole | Ultrasound-irradiated condensation | Anticancer | rsc.org |
| Azetidinone | Schiff base formation and cyclization with chloroacetyl chloride | Antimicrobial |
Investigation of Reaction Mechanisms for Derivatization
Understanding the reaction mechanisms underlying the derivatization of the quinindoline scaffold is essential for optimizing reaction conditions and predicting regioselectivity. For the widely used C-H functionalization of quinoline N-oxides, mechanistic studies have been particularly insightful.
Transition Metal-Catalyzed C-H Activation : For rhodium(III)-catalyzed C8-alkylation, it is proposed that the reaction proceeds via the formation of a five-membered rhodacycle intermediate, where the N-oxide oxygen is coordinated to the rhodium center. acs.org This chelation effect is key to the high C8 selectivity. Subsequent steps involve proto-demetalation to release the product and regenerate the catalyst. acs.org DFT computational studies on palladium(II)-catalyzed reactions have shown how different catalyst precursors and conditions favor different pathways: Pd(OAc)₂ tends to form a π-complex leading to C2 activation, whereas PdCl₂ can form a σ-metallacycle that results in C8 activation. rsc.org
Deoxygenative Functionalization : A plausible mechanism for the C2-heteroarylation of quinoline N-oxides involves an initial nucleophilic attack of the N-oxide onto an activating agent (e.g., an N-sulfonyl-1,2,3-triazole). nih.gov This forms an activated intermediate, which then undergoes nucleophilic attack at the C2 position by the newly generated heteroaryl anion, followed by elimination to yield the C2-functionalized product. nih.gov
Radical Alkylation : For the visible-light-induced C2-alkylation with Katritzky salts, mechanistic experiments suggest the formation of an electron-donor-acceptor (EDA) complex between the Katritzky salt and a base. chemrxiv.org Under visible light, this complex undergoes a single electron transfer (SET) to generate an alkyl radical, which then adds to the C2 position of the quinoline N-oxide to give the final product. chemrxiv.org
Interactions of 2,5,9,11 Tetramethyl 5h Quinindoline with Biological Macromolecules: Mechanistic Insights
DNA Interaction Studies
The interaction of indolo[2,3-b]quinoline derivatives with DNA is a cornerstone of their biological activity. These planar heterocyclic molecules are well-suited to insert themselves between the base pairs of the DNA double helix.
Effects on DNA Denaturation Temperature (Tm)
The stabilization of the DNA double helix upon the binding of a ligand can be measured by the increase in its melting temperature (Tm), the temperature at which 50% of the double-stranded DNA dissociates into single strands. The intercalation of indolo[2,3-b]quinoline derivatives into the DNA helix provides additional stability to the structure, thus increasing the energy required to denature it.
Research on various 5H-indolo[2,3-b]quinoline derivatives has demonstrated their ability to increase the Tm of calf thymus DNA. nih.gov The most active compounds in terms of cytotoxicity also showed the greatest increase in DNA melting temperature. nih.gov For example, the binding of 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ) to DNA has been confirmed by observing an increase in the denaturation temperature of calf thymus DNA. mdpi.com
| Compound Class | Effect on DNA Tm | Reference |
| 5H-indolo[2,3-b]quinoline derivatives | Increase | nih.gov |
| 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ) | Increase | mdpi.com |
Determination of DNA Binding Constants
The affinity of a compound for DNA can be quantified by its binding constant. Studies on 5H-indolo[2,3-b]quinoline derivatives have shown a correlation between high DNA binding constants and high cytotoxic activity. nih.gov While the specific binding constant for 2,5,9,11-Tetramethyl-5H-quinindoline is not available, research on its analogues provides insight into the strength of this interaction. For instance, new amide conjugates of DiMIQ have been shown to bind to DNA approximately one order of magnitude more strongly than the parent DiMIQ compound. mdpi.com
DNA Displacement Assays
DNA displacement assays are commonly used to study the intercalative binding of compounds. In these assays, a fluorescent dye that binds to DNA, such as ethidium (B1194527) bromide, is displaced by the test compound, leading to a decrease in fluorescence. While specific data from DNA displacement assays for this compound is not documented in the available literature, the established intercalative nature of the indolo[2,3-b]quinoline class of compounds suggests that it would be active in such assays. researchgate.netnih.gov
Enzyme Interaction and Inhibition Mechanisms
Beyond topoisomerase II, the broader family of quinoline-based compounds has been shown to interact with and inhibit a variety of other enzymes. While specific studies on this compound are lacking, the general reactivity of the quinoline (B57606) scaffold suggests potential interactions with other enzymatic systems. For example, some 5-methyl-5H-indolo[2,3-b]quinoline derivatives have demonstrated a range of biological activities including antiprotozoal, antifungal, and antibacterial effects, which may be a result of interactions with various microbial enzymes. mdpi.com
Information regarding the chemical compound “this compound” is not available in the searched scientific literature.
Extensive searches for research data specifically on the chemical compound This compound and its interactions with the biological macromolecules Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) did not yield any relevant scientific studies.
Therefore, it is not possible to provide the requested article with details on:
Inhibition studies of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).
Molecular docking to elucidate active site interactions and residue flexibility.
Determination of enzyme-inhibitor complex inhibition constants.
The scientific literature that was retrieved during the search process focuses on other, structurally different quinoline and quinazoline (B50416) derivatives and their interactions with these enzymes. As per the strict requirement to focus solely on This compound , the findings for these other compounds cannot be used to generate the requested content.
Applications in Advanced Materials and Optics for Quinindoline Derivatives
Fluorescent Materials and Fluorophores
Quinoline (B57606) derivatives are a significant class of heterocyclic compounds that are well-regarded in material science for their fluorescent properties. researchgate.net Their inherent luminescence, particularly in the blue region of the spectrum, makes them attractive for applications in photonics and light-emitting diodes. researchgate.net The rigid and planar structure of the quinoline scaffold is advantageous for creating fluorescent agents, as it aids in their interaction with other molecules and materials. researchgate.net
Highly fluorescent quinoline derivatives have been synthesized and explored for various applications, including the detection of bacteria through fluorescent imaging. nih.gov These compounds can exhibit remarkable fluorescent responses, indicating their potential as powerful tools in sensing and diagnostics. nih.gov The development of novel fluorescent probes based on quinoline derivatives is an active area of research, with a focus on creating materials for sensing and bioimaging. researchgate.net The quantum yield of fluorescence for some quinoline derivatives can range from 0.015 to 0.558, demonstrating their potential for bright and efficient light emission. researchgate.net
The luminescent characteristics of quinoline derivatives make them suitable for use in electroluminescent devices, such as Organic Light-Emitting Diodes (OLEDs). nih.gov In these devices, an organic compound emits light in response to an electric current. Quinoline derivatives have been identified as good materials for the emission layer of OLEDs. nih.govresearchgate.net Their thermal and oxidative stability are also beneficial for the longevity and performance of such devices. researchgate.net
Research has shown that modifying the quinoline structure, for instance by incorporating fragments like benzimidazole (B57391) or carbazole, can lead to materials for highly efficient OLEDs, including white and red phosphorescent OLEDs. researchgate.net While specific data for "2,5,9,11-Tetramethyl-5H-quinindoline" in OLEDs is not extensively documented, its structural similarity to other luminescent quinoline derivatives suggests its potential as an emissive or charge-transporting material in electroluminescent applications. nih.gov
| Property | Description | Relevance to Electroluminescence |
| Luminescence | The ability of a substance to emit light. Quinoline derivatives often exhibit strong fluorescence. nih.gov | Essential for the emissive layer in OLEDs. nih.gov |
| Thermal Stability | The ability to withstand high temperatures without decomposing. Quinoline derivatives can possess superior thermal stability. researchgate.net | Crucial for the operational lifetime and reliability of electronic devices. |
| Oxidative Stability | Resistance to degradation in the presence of oxygen. | Important for maintaining the performance of organic electronic devices over time. researchgate.net |
| Charge Transport | The ability to conduct electrical charge. Quinoline derivatives can act as p-type semiconductors. researchgate.net | Necessary for the movement of charge carriers within an OLED to the emissive layer. |
Photovoltaic Applications
Quinoline derivatives have emerged as a promising class of materials for third-generation photovoltaic cells, including polymer solar cells and dye-sensitized solar cells (DSSCs). nih.govd-nb.info Their appeal lies in their chemical stability, good solubility in organic solvents, and the ability to tailor their optoelectronic properties through synthetic modifications. nih.gov
Polymer solar cells (PSCs) utilize a blend of a conjugated polymer donor and an electron acceptor as the active layer. rsc.org Quinoline derivatives are frequently employed in this active layer. nih.gov The efficiency of PSCs is dependent on factors such as the absorption spectrum of the materials and the energy levels of the donor and acceptor. rsc.org Quinoxaline-based polymers, a class of compounds related to quinolines, have demonstrated high power conversion efficiencies in PSCs. rsc.org
In DSSCs, a dye absorbs light and injects electrons into a semiconductor, typically titanium dioxide (TiO2). mdpi.com Quinoline derivatives are used as sensitizers in these cells. d-nb.info The efficiency of a DSSC is influenced by the dye's ability to absorb light, the alignment of its energy levels with the semiconductor and the electrolyte, and the efficiency of electron injection and dye regeneration. researchgate.netnih.gov
| DSSC Performance with Quinoline-Based Dyes | |
| Parameter | Value |
| Short-circuit photocurrent density (Jsc) | 7.04 mA/cm² |
| Open-circuit voltage (Voc) | 0.52 V |
| Overall conversion efficiency (η) | 2.51% |
| Data for a cell based on a butoxy-substituted quinoline dye. d-nb.info |
To improve the light-harvesting capabilities of photovoltaic materials, it is often desirable to extend their absorption spectrum to longer wavelengths. nih.gov This can be achieved by incorporating electron-deficient units into the molecular structure. researchgate.netnih.gov The quinoline nucleus itself can act as an electron acceptor, making its derivatives suitable for this purpose. researchgate.net By combining quinoline with electron-donating moieties, a push-pull system is created, which can lower the bandgap and enhance light absorption. researchgate.net
The synthesis of quinoline derivatives allows for precise control over their optoelectronic properties, enabling researchers to design materials with tailored energy levels for specific photovoltaic applications. nih.gov
Organic Electronics and Optoelectronics
The applications of quinoline derivatives extend beyond photovoltaics into the broader fields of organic electronics and optoelectronics. Their semiconducting properties, combined with their luminescence, make them versatile components for a range of devices. nih.govresearchgate.net It has been demonstrated that quinoline derivatives can be used in transistors, highlighting their potential as organic semiconductors. nih.govresearchgate.net
Furthermore, the incorporation of quinoline fragments into π-extended conjugated systems is a valuable strategy for creating novel optoelectronic materials. researchgate.net These materials can be used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. researchgate.net The ability to functionalize the quinoline scaffold allows for the fine-tuning of properties to meet the demands of various optoelectronic applications. researchgate.net
This compound: A Chemical Overview
Molecular Formula: C₁₉H₁₈N₂
This compound is a heterocyclic aromatic compound belonging to the quinindoline family. Its molecular structure features a core quinindoline framework with the addition of four methyl groups at the 2, 5, 9, and 11 positions. The presence of the nitrogen atoms within the fused ring system and the attached methyl groups significantly influences its electronic properties and potential applications.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely available in public literature, its properties can be inferred from the general characteristics of quinindoline derivatives. These compounds are typically crystalline solids with distinct melting points. Their solubility is generally low in water but higher in organic solvents. The presence of the aromatic rings and the nitrogen atoms allows for π-π stacking and hydrogen bonding interactions, which can influence their solid-state packing and bulk properties.
Table 1: General Properties of Quinindoline Derivatives
| Property | General Observation |
| Physical State | Crystalline Solid |
| Color | Often colored (yellow to red) |
| Solubility | Low in water, higher in organic solvents |
| Melting Point | Typically high, reflecting molecular rigidity |
Synthesis and Reactivity
The synthesis of quinindoline derivatives often involves multi-step procedures starting from simpler aromatic precursors. Common synthetic strategies include condensation reactions to form the fused heterocyclic core, followed by functionalization reactions, such as methylation, to introduce substituents at specific positions. The reactivity of this compound is dictated by its constituent functional groups. The aromatic rings are susceptible to electrophilic substitution reactions, while the nitrogen atoms can act as nucleophiles or bases. The methyl groups can also undergo various chemical transformations.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the connectivity of atoms and the positions of the methyl groups. Mass spectrometry provides information on the molecular weight and fragmentation patterns, confirming the compound's identity. Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to study its electronic transitions and photophysical properties, which are particularly relevant for its applications in materials science.
Emerging Research Avenues and Future Directions in 2,5,9,11 Tetramethyl 5h Quinindoline Research
Development of Novel Synthetic Methods with Enhanced Efficiency and Sustainability
The construction of the indolo[2,3-b]quinoline skeleton is a central focus of synthetic organic chemistry. While classical methods like the Graebe-Ullmann reaction exist, contemporary research is heavily focused on developing more efficient, atom-economical, and environmentally benign strategies. capes.gov.brnih.gov
Future efforts will likely prioritize the following:
Catalytic Systems: There is a significant trend towards using transition metal catalysts, such as palladium and copper, to facilitate complex bond formations in a single step. rsc.orgrsc.org For instance, a highly efficient, two-step strategy has been developed involving a palladium-catalyzed domino carboannulation/cross-coupling reaction, which provides a straightforward and atom-economical route to a variety of indolo[2,3-b]quinolines. rsc.org Copper-catalyzed tandem transformations of Ugi adducts also represent a practical approach for synthesizing indoloquinoline derivatives under simple reaction conditions. rsc.org
Green Chemistry Approaches: The use of harsh reagents and high temperatures in traditional syntheses is being replaced by more sustainable alternatives. nih.gov This includes the exploration of microwave-assisted synthesis, which can dramatically reduce reaction times, and the use of eco-friendly solvents like water and ethanol. mdpi.comresearchgate.net A notable example is a visible light-induced one-step reaction promoted by PEG-400 in an aqueous methanol (B129727) solution, highlighting a cost-effective and user-friendly protocol. researchgate.netnih.gov
C-H Bond Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thus improving step-economy. researchgate.net Rhoda-electrocatalyzed domino C-H annulations are emerging as a modular method for assembling aza-polycyclic aromatic hydrocarbons (aza-PAHs), offering excellent functional group tolerance with electricity as a green oxidant. nih.govbohrium.com
These advanced synthetic methods will be crucial for generating a diverse library of 2,5,9,11-Tetramethyl-5H-quinindoline analogs for further study.
Advanced Computational Design for Targeted Properties and Rational Drug Design Scaffolds
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel therapeutic agents. For this compound, in silico methods are pivotal for predicting its potential as a drug scaffold and for designing derivatives with enhanced activity and selectivity.
Molecular Docking: This technique allows researchers to predict the binding orientation and affinity of a molecule to a specific biological target. For instance, molecular docking studies on indoloquinoline analogs have been used to investigate their affinity for targets like DNA, topoisomerase II, and TNF-α, providing insights into their potential anticancer mechanisms. nih.govmdpi.comnih.gov Such studies can guide the design of this compound derivatives to maximize interactions with key residues in a target's active site.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sums.ac.ir By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR can predict the activity of untested compounds. nih.govung.ac.id Studies on quinoline (B57606) and indole (B1671886) derivatives have successfully used QSAR to build predictive models for anticancer and anti-inflammatory activity, which can be applied to guide the synthesis of more potent this compound-based agents. nih.govnih.gov
The integration of these computational approaches enables a rational design cycle, where compounds are designed, synthesized, and tested, with the experimental results feeding back to refine the computational models.
Exploration of New Functional Materials with Tunable Optical and Electronic Properties
The extended π-conjugated system of the indoloquinoline core, characteristic of aza-PAHs, suggests that this compound could serve as a building block for novel organic functional materials. nih.gov Research in this area focuses on tuning the material's properties by modifying its chemical structure.
Optical Properties: Indoloquinoline derivatives have been shown to exhibit interesting photophysical properties, including fluorescence. acs.org The absorption and emission wavelengths can be modulated by introducing different substituents onto the heterocyclic core. For example, theoretical studies on indolylmaleimide derivatives show that substituent effects can influence the intramolecular charge transfer (ICT) mechanism, leading to significant shifts in the emission spectra. nih.gov The fluorescence properties of indolenine styrylcyanine dyes are also sensitive to the solvent environment and structural modifications. biointerfaceresearch.com This suggests that derivatives of this compound could be developed as fluorescent probes or components in optoelectronic devices.
Electronic Properties: As a type of aza-PAH, the electronic properties of the quinindoline scaffold can be fundamentally altered by the incorporation of nitrogen atoms into the conjugated system. nih.gov These materials are a class of organic semiconductors with potential applications in organic electronics. rsc.org The development of electrochemical syntheses for aza-PAHs facilitates the creation of novel structures with tailored electronic characteristics suitable for use in optoelectronics and energy storage. nih.govbohrium.com
Future work will involve synthesizing various derivatives of this compound and systematically characterizing their photophysical and electronic properties to establish clear structure-property relationships.
Deeper Mechanistic Investigations of Complex Reaction Pathways
A thorough understanding of both synthetic and biological mechanisms is essential for the rational development of this compound-based compounds.
Synthetic Mechanisms: Investigating the step-by-step pathway of a chemical reaction allows for its optimization and broader application. For example, plausible mechanisms for the copper-catalyzed synthesis of indoloquinolines have been proposed, involving the formation of a metal complex followed by intramolecular cyclization. rsc.org Similarly, detailed studies of Grignard-mediated coupling reactions and NCS-mediated cyclizations have been crucial in synthesizing complex natural product-relevant intermediates. nih.gov Elucidating the mechanisms of new synthetic routes to the quinindoline core will enable greater control over product formation and yield.
Biological Mechanisms of Action: Many quinoline-based drugs, such as the antimalarial chloroquine, are thought to exert their effects by interfering with biological processes within pathogens. nih.gov For anticancer applications, indoloquinolines are believed to act via DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for DNA replication. nih.gov The biological mechanism of action for quinidine, an antiarrhythmic agent, involves the complex blocking of multiple ion channels (sodium and potassium), which prolongs the cardiac action potential. drugbank.comwikipedia.org Deeper investigation into how this compound and its analogs interact with cellular targets will be critical for their development as therapeutic agents.
Systematic Structure-Activity Relationship (SAR) Exploration with Diverse Substituent Patterns
Systematic SAR studies are the cornerstone of medicinal chemistry, providing critical information on how specific structural modifications influence biological activity. For this compound, the four methyl groups provide a starting point, but a comprehensive understanding requires the synthesis and evaluation of a wide range of analogs.
Influence of Substituents: Research on other indoloquinoline analogs has revealed key SAR insights. For example, in a series of compounds tested for anti-MRSA activity, the indoloquinoline ring itself was found to be an essential structural feature for activity. researchgate.net In another study, the introduction of a flexible alkylamino side chain at one position and an alkoxy group at another on the quinoline nucleus enhanced antiproliferative action. nih.gov
Pharmacophore Identification: SAR studies help to identify the essential parts of a molecule (the pharmacophore) responsible for its biological effect. For a series of indolo[2,3-b]quinoline derivatives, lipophilicity and DNA binding properties were correlated with cytotoxic activity and the ability to inhibit DNA topoisomerase II. capes.gov.br
Predictive Modeling: The data generated from SAR studies are essential for building robust QSAR models. ung.ac.id These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and reducing the need for extensive and costly screening.
Future SAR exploration for this compound will involve systematically varying the substituents at all available positions on the tetracyclic ring system to map out the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What methodological frameworks are critical for designing experiments to synthesize 2,5,9,11-Tetramethyl-5H-quinindoline with high reproducibility?
- Answer: A robust experimental design should incorporate factorial approaches to evaluate variables such as reaction temperature, catalyst loading, and solvent polarity. Pre-experimental designs (e.g., screening via Taguchi methods) can identify dominant factors, while full factorial designs optimize interactions . Theoretical frameworks (e.g., reaction kinetics or molecular orbital theory) guide hypothesis formulation and variable selection . Detailed protocols must include purity validation (e.g., HPLC, NMR) and replication steps to ensure reproducibility .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Answer: Combine spectroscopic techniques (e.g., / NMR for substituent analysis, FT-IR for functional groups) with computational methods (DFT calculations for electronic structure). X-ray crystallography provides definitive stereochemical data. Cross-validate results with mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What statistical approaches are essential for analyzing discrepancies in synthetic yield data for this compound?
- Answer: Apply descriptive statistics (mean, standard deviation) to quantify variability. Use inferential methods (ANOVA, t-tests) to assess significance of experimental variables. Contradictions in yield data may arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity), necessitating factorial redesign or sensitivity analysis .
Advanced Research Questions
Q. How can computational modeling resolve ambiguities in the reaction mechanism of this compound synthesis?
- Answer: Molecular dynamics (MD) simulations can map transition states, while density functional theory (DFT) calculates activation energies for proposed pathways. Validate models against kinetic isotope effects (KIEs) or intermediate trapping experiments. Integrate AI-driven tools (e.g., COMSOL Multiphysics) for real-time parameter optimization .
Q. What advanced spectroscopic techniques are suitable for probing the compound’s interactions with environmental oxidants?
- Answer: Surface-enhanced Raman spectroscopy (SERS) and X-ray photoelectron spectroscopy (XPS) reveal adsorption behavior on indoor/outdoor surfaces. Time-resolved UV-Vis spectroscopy tracks degradation kinetics under controlled oxidative conditions (e.g., ozone exposure). Pair with GC-MS to identify volatile byproducts .
Q. How can researchers address contradictions between theoretical predictions and experimental data in the compound’s thermodynamic stability?
- Answer: Re-examine computational parameters (e.g., basis sets, solvation models) for alignment with experimental conditions (solvent, pH). Calorimetric methods (DSC, ITC) provide empirical ΔH/ΔG values. If discrepancies persist, consider non-equilibrium effects (e.g., metastable polymorphs) or kinetic trapping .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
